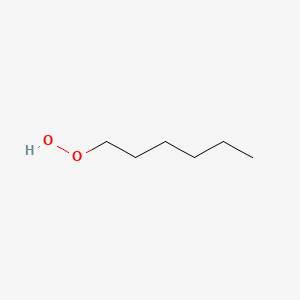
Hydroperoxide, hexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hydroperoxide, hexyl can be synthesized through several methods. One common synthetic route involves the oxidation of hexanol using hydrogen peroxide in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the selective formation of the hydroperoxide. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
Hydroperoxide, hexyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to hexanol.
Decomposition: It can decompose to form hexanol and oxygen, especially in the presence of catalysts like manganese dioxide or potassium iodide.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, catalysts like manganese dioxide, and reducing agents such as sodium borohydride. Major products formed from these reactions include hexanol, oxygen, and various substituted hexyl derivatives.
Scientific Research Applications
Hydroperoxide, hexyl has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is studied for its potential role in biological oxidation processes and as a model compound for understanding the behavior of hydroperoxides in biological systems.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the production of polymers and as an initiator for polymerization reactions.
Mechanism of Action
The mechanism of action of hydroperoxide, hexyl involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The molecular targets include cellular membranes and enzymes involved in oxidative stress responses. The pathways involved in its action include the Fenton reaction, where iron catalyzes the formation of hydroxyl radicals from hydroperoxides.
Comparison with Similar Compounds
Hydroperoxide, hexyl can be compared with other hydroperoxides such as:
Methyl hydroperoxide (CH₃OOH): A simpler hydroperoxide with similar oxidative properties but different reactivity due to the shorter alkyl chain.
Cyclohexyl hydroperoxide (C₆H₁₁OOH): A cyclic hydroperoxide with different steric and electronic properties, leading to variations in reactivity and applications.
Tert-butyl hydroperoxide (C₄H₉OOH): A branched hydroperoxide with higher stability and different industrial applications.
Properties
CAS No. |
4312-76-9 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
1-hydroperoxyhexane |
InChI |
InChI=1S/C6H14O2/c1-2-3-4-5-6-8-7/h7H,2-6H2,1H3 |
InChI Key |
RZICEOJUAFHYFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


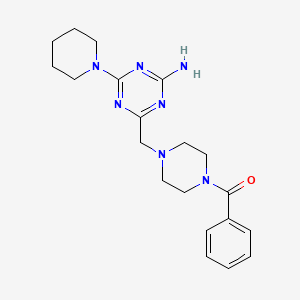

![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
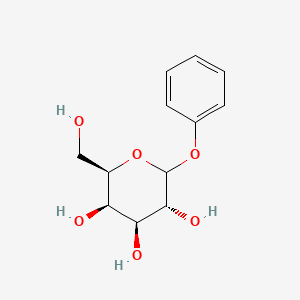
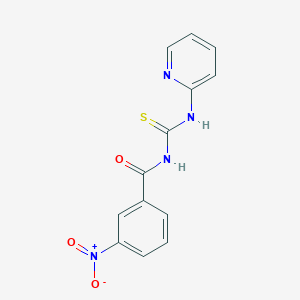
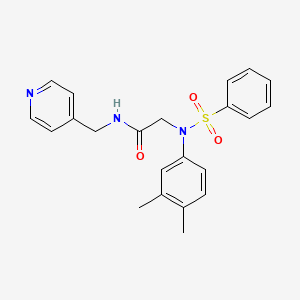

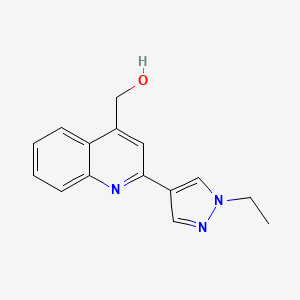
![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
![17-(4-tert-butylphenyl)-N-(3,4-dichlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14163099.png)
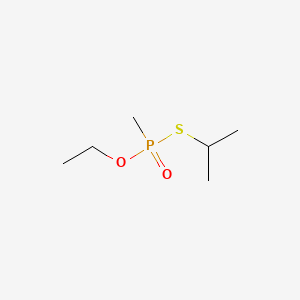
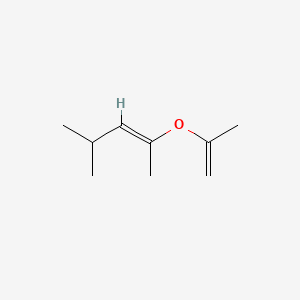

![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
